molecular formula C7H5F3N4 B13629984 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine

2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13629984
M. Wt: 202.14 g/mol
InChI Key: QYHBXJUEYQDPEB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyrazine ring. The trifluoromethyl group attached to the imidazole ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime with pyridinium ylide, resulting in the formation of the imidazo[1,2-a]pyrazine scaffold . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This approach allows for the efficient and large-scale synthesis of the compound, making it suitable for further development and application in various fields.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
  • 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
  • 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific trifluoromethyl group and the fused imidazo[1,2-a]pyrazine structure, which confer enhanced stability and biological activity compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-6(11)14-2-1-12-3-4(14)13-5/h1-3H,11H2

InChI Key

QYHBXJUEYQDPEB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C2N)C(F)(F)F)C=N1

Origin of Product

United States

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